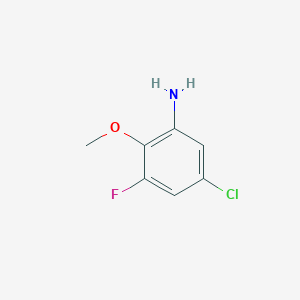

5-Chloro-3-fluoro-2-methoxyaniline

Descripción

Propiedades

Fórmula molecular |

C7H7ClFNO |

|---|---|

Peso molecular |

175.59 g/mol |

Nombre IUPAC |

5-chloro-3-fluoro-2-methoxyaniline |

InChI |

InChI=1S/C7H7ClFNO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,10H2,1H3 |

Clave InChI |

BKLFABWBEYGWSB-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C=C1F)Cl)N |

Origen del producto |

United States |

Synthetic Methodologies for 5 Chloro 3 Fluoro 2 Methoxyaniline

Retrosynthetic Analysis of 5-Chloro-3-fluoro-2-methoxyaniline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. rsc.org This process involves breaking bonds and converting functional groups to identify potential synthetic pathways.

Key Disconnection Strategies and Strategic Bonds

For this compound, the key disconnections involve the carbon-nitrogen (C-N) bond of the aniline (B41778) and the carbon-halogen (C-Cl and C-F) and carbon-oxygen (C-O) bonds on the aromatic ring. The most strategic bonds to disconnect are those that lead to readily available or easily synthesized precursors.

A primary disconnection strategy focuses on the C-N bond, suggesting the final step of the synthesis would be the reduction of a corresponding nitroaromatic compound. This is a common and effective method for introducing an amino group onto an aromatic ring.

Another key strategy involves disconnecting the C-Cl bond. This suggests an electrophilic chlorination of a fluoro-methoxyaniline precursor. The regiochemistry of this reaction would be crucial to control.

Identification of Accessible Precursors and Synthons

Based on the disconnection strategies, several accessible precursors and synthons can be identified.

| Precursor/Synthon | Corresponding Disconnection |

| 5-Chloro-3-fluoro-2-methoxy-1-nitrobenzene | C-N bond (Amine formation) |

| 3-Fluoro-2-methoxyaniline (B156832) | C-Cl bond (Chlorination) |

| 1-Chloro-3-fluoro-2-nitrobenzene | C-O bond (Methoxylation) |

| 4-Chloro-2-fluoroanisole | C-N bond (Nitration then reduction) |

These precursors are generally more accessible than the target molecule itself and can be sourced commercially or synthesized through established methods.

Conventional Synthetic Approaches

Several conventional synthetic routes have been established for the preparation of substituted anilines like this compound. These methods often involve a sequence of reactions including nucleophilic aromatic substitution, reduction of a nitro group, and electrophilic halogenation.

Nucleophilic Aromatic Substitution (SNAr) Routes from Halonitrobenzenes

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups like a nitro group. pressbooks.pub

A potential SNAr route to a precursor for this compound could involve the reaction of a dihalonitrobenzene with a methoxide (B1231860) source. For instance, reacting 1,3-dichloro-2-nitrobenzene (B1583056) or 1-chloro-3-fluoro-2-nitrobenzene with sodium methoxide could potentially yield a methoxy-substituted nitrobenzene (B124822). rsc.org The presence of the nitro group in the ortho or para position to the leaving group (halide) is crucial for activating the ring towards nucleophilic attack. pressbooks.pub

| Reactant | Reagent | Product |

| 1,3-Dichloro-2-nitrobenzene | Sodium methoxide | 1-Chloro-2-methoxy-3-nitrobenzene or 3-Chloro-2-methoxy-1-nitrobenzene |

| 1-Chloro-3-fluoro-2-nitrobenzene | Sodium methoxide | 1-Chloro-3-methoxy-2-nitrobenzene or 3-Fluoro-2-methoxy-1-nitrobenzene |

The regioselectivity of the methoxylation would depend on the relative activation provided by the nitro group to each halogen.

Reduction of Nitroaromatic Precursors to Form the Amine Functionality

The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of anilines. A variety of reducing agents can be employed for this purpose. researchgate.net

For the synthesis of this compound, the corresponding nitroaromatic precursor, 5-chloro-3-fluoro-2-methoxynitrobenzene, would be reduced. Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. This method is often clean and efficient.

Metal/Acid Reduction: Using metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid. For example, the reduction of 4-chloro-1-methoxy-2-nitrobenzene to 5-chloro-2-methoxyaniline (B1222851) can be achieved with iron trichloride (B1173362) and hydrazine (B178648) hydrate (B1144303) in methanol. chemicalbook.com

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na2S2O4) can also be effective for the reduction of nitro groups.

| Nitroaromatic Precursor | Reducing Agent/Conditions | Product |

| 5-Chloro-3-fluoro-2-methoxynitrobenzene | H2, Pd/C | This compound |

| 5-Chloro-3-fluoro-2-methoxynitrobenzene | Fe/HCl | This compound |

| 5-Chloro-3-fluoro-2-methoxynitrobenzene | SnCl2/HCl | This compound |

Electrophilic Halogenation Strategies and Regiocontrol

Electrophilic aromatic halogenation is a common method for introducing halogen atoms onto an aromatic ring. wikipedia.org The regioselectivity of this reaction is directed by the existing substituents on the ring. In the context of synthesizing this compound, a key step could be the chlorination of a fluoro-methoxyaniline precursor.

For a precursor like 3-fluoro-2-methoxyaniline, the directing effects of the amine (-NH2), methoxy (B1213986) (-OCH3), and fluorine (-F) groups must be considered. Both the amine and methoxy groups are strongly activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The powerful activating and directing effect of the amine and methoxy groups would likely dominate.

To achieve chlorination at the desired C-5 position (para to the methoxy group and ortho to the fluorine), careful selection of the chlorinating agent and reaction conditions is necessary to control the regiochemistry and avoid polychlorination. Protecting the highly reactive amino group, for instance by acetylation, is a common strategy to moderate its activating effect and improve regioselectivity during electrophilic substitution.

| Substrate | Halogenating Agent | Potential Product(s) |

| 3-Fluoro-2-methoxyaniline | N-Chlorosuccinimide (NCS) | This compound and other isomers |

| N-(3-Fluoro-2-methoxyphenyl)acetamide | N-Chlorosuccinimide (NCS) | N-(5-Chloro-3-fluoro-2-methoxyphenyl)acetamide |

Following chlorination of the protected aniline, a deprotection step would be required to yield the final product.

Directed Ortho-Metalation in Substituted Aniline Synthesis

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.org The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce a new substituent with high precision. wikipedia.org

In the context of synthesizing substituted anilines, the amino group itself, or more commonly a protected form such as an amide or carbamate, can act as a DMG. wikipedia.orguvm.edu The methoxy group is also a well-known DMG. wikipedia.org For a precursor to this compound, the methoxy group and a protected amino group would be in competition to direct the lithiation. The relative directing ability of these groups is a critical factor. Generally, amides and carbamates are stronger DMGs than a methoxy group. organic-chemistry.org

The process begins with the interaction of an aromatic compound bearing a DMG with an alkyllithium reagent, which forms an intermediate where the lithium is coordinated to the heteroatom of the DMG. This proximity facilitates the deprotonation of the nearest ortho-position, creating a stable aryllithium species. wikipedia.org Subsequent reaction with an electrophile places the new substituent exclusively at this ortho-position, a level of regioselectivity often difficult to achieve with traditional electrophilic aromatic substitution. wikipedia.org

For the synthesis of a molecule like this compound, a plausible DoM strategy would involve a starting material such as a protected 3-fluoro-2-methoxyaniline. The protecting group on the aniline, for instance, a pivaloyl (Piv) or tert-butoxycarbonyl (Boc) group, would serve as the primary DMG. uvm.edu Lithiation would be directed to the C6 position. Subsequent reaction with a chlorinating agent, such as hexachloroethane, would introduce the chloro substituent at the desired position. The final step would be the deprotection of the amino group to yield the target compound.

Table 1: Representative Examples of Directed Ortho-Metalation of Substituted Anilines and Anisoles

| Directing Group | Organolithium Reagent | Electrophile | Product | Yield (%) | Reference |

| OCONEt2 | s-BuLi/TMEDA | Cl3CCCl3 | 2-Chloro-aryl-OCONEt2 | 85 | researchgate.net |

| NHBoc | t-BuLi | (MeS)2 | 2-(Methylthio)-N-Boc-aniline | 78 | uvm.edu |

| OMe | n-BuLi | I2 | 2-Iodoanisole | 92 | acs.org |

| NHSO2tBu | n-BuLi | MeOD | 2-Deuterio-N-tert-butylsulfonylaniline | 95 | wikipedia.org |

This table presents data for reactions on analogous substituted aromatic compounds to illustrate the general effectiveness of the DoM strategy.

Advanced and Catalytic Synthetic Techniques

Modern organic synthesis increasingly relies on transition metal-catalyzed reactions to achieve high efficiency, selectivity, and functional group tolerance. acs.orgosaka-u.ac.jp These methods offer powerful alternatives to classical synthetic approaches for the construction of complex molecules like this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of many synthetic endeavors, particularly in the pharmaceutical and materials sciences. alfa-chemistry.com Transition metal-catalyzed cross-coupling reactions have emerged as a premier method for achieving this transformation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. alfa-chemistry.com This reaction enables the formation of a C-N bond between an aryl halide or pseudohalide (like a triflate) and a primary or secondary amine in the presence of a palladium catalyst and a base. alfa-chemistry.com The versatility of this reaction allows for the coupling of a wide array of substrates with diverse functional groups. organic-chemistry.org

For the synthesis of this compound, a Buchwald-Hartwig approach could involve the coupling of a suitable amine source, such as ammonia (B1221849) or an ammonia equivalent, with a pre-functionalized aryl halide like 1-bromo-5-chloro-3-fluoro-2-methoxybenzene. alfa-chemistry.com The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. alfa-chemistry.com Sterically hindered phosphine (B1218219) ligands, such as those developed by Buchwald and Hartwig, are often employed to facilitate the catalytic cycle. alfa-chemistry.com

Table 2: Examples of Palladium-Catalyzed Amination of Aryl Halides

| Aryl Halide | Amine | Catalyst/Ligand | Base | Yield (%) | Reference |

| 4-Chlorotoluene | Aniline | Pd(OAc)2 / BINAP | NaOtBu | 98 | alfa-chemistry.com |

| 1-Bromo-3,5-dimethylbenzene | p-Toluidine | Pd(dba)2 / DPPF | NaOtBu | 92 | alfa-chemistry.com |

| 2-Chloropyridine | Morpholine | Pd2(dba)3 / Xantphos | Cs2CO3 | 95 | researchgate.net |

| 4-Bromo-N-dodecylaniline | Dodecylamine | Ni(acac)2/ligand | K3PO4 | 60 | nih.gov |

This table showcases the broad applicability of the Buchwald-Hartwig amination for various substrates.

While palladium has dominated the field of C-N cross-coupling, nickel catalysis has emerged as a cost-effective and powerful alternative. nih.govscholaris.ca Nickel catalysts can often achieve similar or even complementary reactivity to their palladium counterparts. orgsyn.org Nickel-catalyzed aminations of aryl chlorides are particularly noteworthy, as chlorides are often more readily available and less expensive than bromides or iodides. orgsyn.orgnih.gov

A potential nickel-catalyzed synthesis of this compound would follow a similar logic to the Buchwald-Hartwig reaction, coupling an amine with an appropriately substituted aryl halide. nih.gov The development of specific nickel catalysts and ligands has expanded the scope of these reactions to include a wide range of anilines and aliphatic amines. escholarship.org

Ruthenium-catalyzed reactions offer unique pathways for C-N bond formation, including deaminative coupling. marquette.edunih.gov This type of reaction involves the coupling of two primary amines to form a secondary amine, with the elimination of ammonia. nih.govias.ac.in While this method is more commonly used for the synthesis of secondary amines, it represents an innovative approach in the broader field of amine synthesis. marquette.eduorganic-chemistry.org A variation of this could involve the coupling of an aniline with another amine. nih.gov

A hypothetical application to a molecule like this compound might involve a multi-step process where a deaminative coupling is used to construct a more complex intermediate that is later converted to the target aniline. For instance, a ruthenium catalyst could be used to couple two different primary amines to form an unsymmetrical secondary amine, which could be a precursor to the final product. nih.gov

Regioselective Synthesis of Fluoro-Chloro-Methoxyanilines

The synthesis of polysubstituted anilines like this compound hinges on the ability to control the position of each substituent on the aromatic ring. Regioselectivity can be achieved through various strategies, including the careful orchestration of electrophilic aromatic substitution reactions, leveraging the directing effects of existing substituents, or through methods like DoM as previously discussed. researchgate.netvanderbilt.edu

For instance, starting with a simpler substituted aniline or phenol, a sequence of halogenation, nitration, reduction, and methoxylation steps can be employed. The order of these reactions is critical to ensure the desired regiochemical outcome. For example, the phenylazo group has been used as an activating group for ortho-fluorine and chlorine atoms towards nucleophilic aromatic substitution, providing a regioselective route to substituted anilines. vanderbilt.edu Similarly, selective iodination of chlorinated aromatic compounds using silver salts offers a pathway to intermediates that can be further functionalized. nih.govscispace.com

Application of Organocatalysis in Aniline Construction

Organocatalysis, a field that utilizes small, metal-free organic molecules to accelerate chemical reactions, offers significant potential in the construction of complex molecules like substituted anilines. While specific literature on the direct organocatalytic synthesis of this compound is not prominent, the principles of organocatalysis are broadly applicable to the synthesis of its precursors or analogous structures. The growing demand for chiral, non-racemic compounds in the pharmaceutical industry has spurred research into asymmetric catalytic processes, with organocatalysis emerging as a cost-effective and environmentally benign alternative to traditional metal-based catalysts. google.com

The synthesis of functionalized aniline derivatives can leverage organocatalytic strategies in several ways. For instance, the enantioselective Mannich-type reaction, which can be catalyzed by organocatalysts, provides a powerful method for producing functionalized γ-keto-α-amino acid derivatives, key building blocks in complex syntheses. google.com Furthermore, carbohydrate-based organocatalysts have been developed for various asymmetric reactions, such as Michael additions, which are fundamental for carbon-carbon bond formation in the construction of substituted aromatic rings. mdpi.com For example, sugar-derived thioureas have been shown to effectively catalyze the conjugate addition of ketones to nitroolefins with high stereochemical control. mdpi.com

The introduction of specific functional groups, such as fluorine, can also be achieved using organocatalytic methods. Asymmetric fluorination reactions are crucial for creating chiral molecules containing fluorine, a common feature in many modern pharmaceuticals. acs.org The development of organocatalytic Diels-Alder reactions further expands the toolkit for constructing the carbocyclic core of anilines with high stereoselectivity, allowing for the creation of up to four stereogenic centers in a single step. mdpi.com These general methodologies highlight the potential for applying organocatalysis to create the specific substitution pattern of this compound through carefully designed synthetic routes.

Process Optimization and Green Chemistry Considerations in the Synthesis of this compound

The synthesis of fine chemicals like this compound is increasingly guided by the principles of process optimization and green chemistry, which aim to improve efficiency, reduce waste, and minimize environmental impact.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for many chemical reactions, particularly those that are hazardous or difficult to control on a large scale. The synthesis of anilines and their derivatives often involves highly exothermic and potentially hazardous reactions, such as nitration. Continuous flow reactors offer enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to handle reactive intermediates safely. chemrxiv.org

A key intermediate for a related compound, 4-fluoro-2-methoxy-5-nitroaniline, has been successfully synthesized using a telescoped continuous flow procedure for acetylation and nitration starting from 4-fluoro-2-methoxyaniline (B49241). acs.orgresearchgate.net This process demonstrates the power of flow chemistry to improve safety and efficiency. acs.org The nitration step, in particular, benefits from the rapid mixing and superior temperature control of a microreactor, minimizing the formation of dangerous byproducts. acs.orgmdpi.com The process was optimized by studying variables such as temperature and residence time, achieving a high yield (>99%) with a residence time as short as 30 seconds at 80 °C. acs.org

The versatility of flow chemistry extends to the synthesis of various other aniline derivatives. diva-portal.orgresearchgate.net For example, a continuous flow method for the Baeyer–Mills reaction has been developed to produce azobenzenes from a range of anilines, showcasing the potential for rapid and efficient production. beilstein-journals.org This approach not only improves yield and safety but also simplifies product isolation. researchgate.netnih.gov

Table 1: Optimization of Continuous Flow Nitration of N-acetyl-4-fluoro-2-methoxyaniline acs.org

| Entry | Temperature (°C) | Residence Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 20 | 8 | 94 |

| 2 | 20 | 1 | 88 |

| 3 | 60 | 1 | 96 |

| 4 | 80 | 0.5 | >99 |

Conditions: Nitration of intermediate 4 in acetic acid. Yields are based on HPLC area %. acs.org

Solvent Selection and Waste Minimization Strategies

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. rsc.org The ideal solvent should be effective for the reaction, non-toxic, non-flammable, and preferably derived from renewable resources. rsc.orgmdpi.com In the context of aniline synthesis, solvent choice can influence reaction rates and selectivity. For example, studies on the reduction of nitrobenzene to aniline have shown varying efficiencies depending on the solvent used. researchgate.net

In industrial processes, solvents are also crucial for separations. For instance, methyl isobutyl ketone (MIBK) has been recommended as a suitable organic solvent for liquid-liquid extraction in aniline production due to its chemical stability and favorable environmental and safety profile compared to other options. researchgate.net The use of greener solvents like ethyl acetate (B1210297) is preferred over more hazardous chlorinated solvents. mdpi.com

Waste minimization is intrinsically linked to reaction efficiency and solvent choice. Continuous flow processes contribute to waste reduction by often providing higher yields and selectivity, which minimizes the need for complex purification steps. mdpi.com The nitration of 4-fluoro-2-methoxyaniline in a flow reactor, for instance, leads to immediate product crystallization upon quenching, simplifying isolation. acs.org Furthermore, adopting catalytic methods, whether organocatalytic or metal-based, is a cornerstone of green chemistry as it reduces the amount of stoichiometric reagents that would otherwise end up as waste. nih.gov The ultimate goal is to move towards processes that utilize renewable feedstocks, such as producing aniline from biomass-derived materials, which would significantly reduce the carbon footprint and reliance on petroleum. google.com

Scale-up Investigations for Industrial and Preparative Synthesis

Translating a laboratory-scale synthesis to an industrial or preparative scale presents significant challenges, including maintaining yield and purity, managing heat transfer, and ensuring process safety. Continuous flow technology is increasingly seen as a solution to many of these scale-up issues for aniline synthesis.

The successful scale-up of the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, a key precursor, has been demonstrated in a continuous flow system. acs.orgresearchgate.net The optimized process was run for 80 minutes, achieving a throughput of 5.6 g/h and yielding the product in 82% isolated yield over two steps. acs.org This demonstrates the stability and robustness of the flow process, which are critical for industrial application. acs.org The ability to "scale-out" by running multiple flow reactors in parallel or by operating a single reactor for extended periods provides a flexible and efficient alternative to traditional large-volume batch reactors. diva-portal.orgresearchgate.net

Other studies have showcased the high-throughput potential of flow chemistry for reactions involving aniline derivatives. A large-scale Baeyer-Mills reaction in a flow setup produced 72 grams of an azobenzene (B91143) derivative over three days. beilstein-journals.org Even more impressively, a pilot-scale continuous flow nitration of o-xylene (B151617) achieved a throughput of 800 g/h, highlighting the industrial viability of this technology for hazardous reactions. mdpi.com These examples underscore the advantages of continuous flow for the preparative synthesis of complex molecules, offering a safer, more consistent, and scalable manufacturing platform compared to batch methods. mdpi.combeilstein-journals.org Traditional industrial methods, such as the ammonolysis of halogenated benzenes in the presence of copper catalysts, have also been patented for the production of halogenated anilines like 3,5-dichloroaniline. google.com

Table 2: Examples of Scale-Up/Preparative Synthesis using Continuous Flow

| Product/Intermediate | Reaction Type | Throughput / Scale | Source |

|---|---|---|---|

| 4-Fluoro-2-methoxy-5-nitroaniline | Acetylation/Nitration | 5.6 g/h | acs.org |

| Azobenzene derivative | Baeyer-Mills Reaction | 72 g in 3 days | beilstein-journals.org |

| Nitro-o-xylenes | Nitration | 800 g/h | mdpi.com |

Reactivity and Transformational Chemistry of 5 Chloro 3 Fluoro 2 Methoxyaniline

Reactivity of Aromatic Substituents

The substituents on the aromatic ring of 5-Chloro-3-fluoro-2-methoxyaniline determine the regioselectivity and rate of electrophilic attack and the potential for nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene (B151609) and its derivatives. masterorganicchemistry.com The existing substituents on the ring direct incoming electrophiles to specific positions. In the case of this compound, the directing effects of the chloro, fluoro, methoxy (B1213986), and amino groups must be considered collectively.

The amino (-NH₂) and methoxy (-OCH₃) groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. The fluoro (-F) and chloro (-Cl) atoms are deactivating groups due to their inductive electron withdrawal, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance.

The directing effects of these substituents on this compound can be summarized as follows:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OCH₃ | 2 | Activating | Ortho, Para |

| -F | 3 | Deactivating | Ortho, Para |

| -NH₂ | 1 | Activating | Ortho, Para |

| -Cl | 5 | Deactivating | Ortho, Para |

Nucleophilic Displacement of Halogen Atoms

Generally, aryl halides are resistant to nucleophilic aromatic substitution (SɴAr) unless activated by strong electron-withdrawing groups at the ortho and/or para positions. In this compound, the presence of the activating methoxy and amino groups does not favor direct nucleophilic displacement of the chlorine or fluorine atoms.

However, under specific conditions, such as the use of strong nucleophiles or metal catalysis, displacement of the halogens might be possible. For example, in polyfluorobromobenzenes, nucleophilic attack at the bromine center can compete with SɴAr. researchgate.net A patent describes a process for preparing 2-chloro-3-fluoro-4-alkoxy-anilines, which can then be converted to 2-fluoro-3-chlorophenol, indicating that under certain reaction conditions, transformations involving the halogen substituents are feasible. google.com The relative reactivity of the C-Cl versus C-F bond in nucleophilic displacement can be complex, with the "element effect" sometimes leading to fluoride (B91410) loss competing with chloride loss. researchgate.net

Influence of Chloro, Fluoro, and Methoxy Groups on Ring Reactivity

The combination of electron-donating and electron-withdrawing groups on the aniline (B41778) ring creates a nuanced reactivity profile.

Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy group at position 2 significantly activates the ring towards electrophilic attack, particularly at the ortho and para positions.

Fluoro (-F) and Chloro (-Cl) Groups: These halogen atoms are electron-withdrawing through the inductive effect, which deactivates the ring towards EAS. However, they can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions. The methanesulfonyl group, a strong electron-withdrawing group, is noted to enhance resistance to electrophilic substitution in a similar compound.

Reactions Involving the Amine Functional Group

The primary amine group (-NH₂) is a key site of reactivity in this compound, allowing for a variety of chemical transformations.

Derivatization for Synthetic Utility and Characterization

The amine group can be readily derivatized to form amides, sulfonamides, and carbamates. These reactions are important for protecting the amine group during other transformations, for synthesizing new compounds with specific biological activities, and for characterization purposes. chemicalbook.com

Acylation: The amine can be acylated using acylating agents like acetic anhydride (B1165640) or acetyl chloride to form the corresponding acetamide. This is a common strategy to protect the amino group during electrophilic aromatic substitution reactions, such as nitration, to prevent oxidation of the amine and to control the regioselectivity. acs.org For example, the acetylation of 4-fluoro-2-methoxyaniline (B49241) is a key step in the synthesis of a building block for the drug osimertinib. acs.orgresearchgate.net

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. The presence of electron-withdrawing sulfonamide groups can significantly reduce the reactivity of the amine. acs.orgacs.org The regiospecific sulfonation of substituted 2-aminonaphthalenes is achieved by first acylating the amino group. google.com

Carbamoylation: Carbamoylation involves the reaction of the amine with an isocyanate or a carbamoyl (B1232498) chloride to form a urea (B33335) or a carbamate, respectively. These reactions are synthetically useful; for instance, carbamoylation is a step in the synthesis of the anticancer drug capecitabine. mdpi.com The synthesis of carbamoyl fluorides from secondary amines has also been developed, offering a route to these reactive intermediates. yorku.cayorku.ca

The following table summarizes these derivatization reactions:

| Reaction | Reagent Example | Product |

| Acylation | Acetic Anhydride | N-(5-Chloro-3-fluoro-2-methoxyphenyl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride | N-(5-Chloro-3-fluoro-2-methoxyphenyl)benzenesulfonamide |

| Carbamoylation | Phenyl isocyanate | 1-(5-Chloro-3-fluoro-2-methoxyphenyl)-3-phenylurea |

Amination Reactions (e.g., Reductive Amination)

As a primary amine, this compound can serve as the nitrogen source in various amination reactions to form new carbon-nitrogen bonds. One of the most significant of these is reductive amination. In this process, the aniline reacts with an aldehyde or ketone to form an imine (as described in 3.2.1.3), which is then reduced in the same reaction vessel to the corresponding secondary amine. tandfonline.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the protonated iminium ion without affecting the initial carbonyl compound.

This one-pot procedure is a highly effective method for N-alkylation. Studies on the reactivity of anilines with substitution patterns similar to the target compound, such as 3-fluoro-4-methoxyaniline (B107172) and other 3,4-disubstituted anilines, in nucleophilic substitution reactions confirm the competence of the amino group to act as a potent nucleophile. Therefore, this compound can be effectively used in reductive amination protocols to synthesize a variety of N-alkylated derivatives, which are important scaffolds in medicinal chemistry.

Cyclization Reactions and Heterocycle Formation from this compound Derivatives

The structural framework of this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds, which are of immense interest in pharmaceutical and materials science.

Synthesis of Substituted Quinoline (B57606) Scaffolds

Substituted quinolines are a prominent class of heterocycles with a wide range of biological activities. The Friedländer annulation is a classic and direct method for synthesizing quinolines. wikipedia.orgresearchgate.net This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or ester), followed by cyclodehydration. derpharmachemica.com

While this compound itself is not a direct substrate for the Friedländer synthesis, it can be readily converted into a suitable precursor. For instance, acylation of the aniline followed by a Fries rearrangement, or direct Friedel-Crafts acylation of a derivative, could yield a 2-aminoacetophenone. This intermediate, bearing the chloro, fluoro, and methoxy substituents, would then be a prime candidate for a Friedländer reaction. A closely related Pfitzinger condensation has been demonstrated, where 5-fluoro-2-methoxyacetophenone reacts with isatin (B1672199) to produce a 2-(5-fluoro-2-methoxyphenyl)cinchoninic acid, a highly substituted quinoline. This highlights the utility of this substitution pattern in constructing complex quinoline frameworks.

Table 2: Representative Friedländer Synthesis of a Quinoline

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| 2-Aminoaryl ketone/aldehyde | Compound with α-CH₂ group (e.g., ethyl acetoacetate) | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | Substituted Quinoline |

Formation of Benzothiazole (B30560) Derivatives

Benzothiazoles are another class of heterocycles with significant applications in medicinal chemistry. A common and effective method for their synthesis involves the reaction of a substituted aniline with a thiocyanate (B1210189) salt (e.g., potassium thiocyanate) in the presence of bromine and an acid like glacial acetic acid. rjptonline.orgresearchgate.netresearchgate.net This reaction proceeds through the in situ formation of thiocyanogen (B1223195) ((SCN)₂), which electrophilically attacks the aniline at the position para to the amino group. Subsequent intramolecular cyclization of the resulting thiocyanoaniline intermediate onto the sulfur atom, followed by tautomerization, yields the 2-aminobenzothiazole (B30445) core.

This method has been successfully applied to anilines with similar substitution patterns, such as 3-chloro-4-methoxyaniline, to produce the corresponding 2-amino-6-chloro-5-methoxybenzothiazole. rjptonline.orgresearchgate.netresearchgate.net Based on this strong precedent, this compound is expected to undergo a similar reaction to yield 2-amino-5-chloro-7-fluoro-6-methoxybenzothiazole. Furthermore, the Jacobsen cyclization, involving the radical cyclization of substituted thiobenzanilides, is noted as a highly effective strategy for synthesizing benzothiazoles, particularly for 3-fluoro-substituted derivatives. rjptonline.org

Construction of Indole (B1671886) and Pyrimidoindole Ring Systems

Indole and its fused derivatives are among the most important heterocyclic scaffolds in drug discovery. The Fischer indole synthesis is a robust method for constructing the indole ring system. byjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. mdpi.com To utilize this method, this compound would first be converted into its corresponding hydrazine (B178648) derivative. This is achieved through the diazotization of the aniline (as in 3.2.1.2) followed by reduction of the diazonium salt, typically with a reagent like tin(II) chloride or sodium sulfite. The resulting 5-chloro-3-fluoro-2-methoxyphenylhydrazine can then be reacted with various carbonyl compounds to generate a wide range of substituted indoles. rsc.org

The pyrimido[4,5-b]indole scaffold is a key structure in potent modulators of biological processes. Research has shown that chloro- and fluoro-substituted anilines are critical starting materials for the synthesis of these complex heterocycles. For example, the synthesis of 5-chloro-N⁴-substituted-9H-pyrimido[4,5-b]indole-2,4-diamines has been reported, demonstrating the successful incorporation of a chloro-substituted aniline moiety into the final tricyclic system. nih.gov These syntheses often begin with a pre-formed substituted indole, which is then elaborated to construct the fused pyrimidine (B1678525) ring. The utility of this compound as a precursor to the necessary indole intermediate makes it a valuable starting point for accessing this important class of compounds. nih.govmetu.edu.tr

Mechanistic Studies of Reactions Involving this compound

Kinetic Analysis of Reaction Pathways

Kinetic analysis provides quantitative insights into reaction rates, orders, and the energetic barriers of chemical transformations. For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), the reaction kinetics are influenced by the nature of the electrophile, nucleophile, and solvent.

A pertinent example for understanding the kinetic behavior of substituted anilines is the study of the reaction between 2-chloro-3,5-dinitropyridine (B146277) and various meta- and para-substituted anilines in methanol. In this study, the reaction proceeds via a two-stage SNAr mechanism, with the initial formation of a Meisenheimer σ-complex being the rate-determining step. The kinetics were found to be second-order, and a Hammett plot of log k₂ against σ values yielded a large negative ρ value, indicating the buildup of positive charge at the nitrogen atom of the aniline in the transition state.

Drawing an analogy, a kinetic study of a nucleophilic substitution reaction with this compound would likely exhibit similar second-order kinetics. The rate of reaction would be sensitive to the electron-donating or -withdrawing nature of the substituents on the nucleophile. A hypothetical kinetic dataset for the reaction of this compound with a series of para-substituted anilines is presented below to illustrate these principles.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with para-Substituted Anilines

| Nucleophile (p-X-C₆H₄NH₂) | Substituent (X) | Hammett Constant (σp) | Rate Constant (k₂ at 298 K) [M⁻¹s⁻¹] |

| p-Anisidine (B42471) | -OCH₃ | -0.27 | 0.045 |

| p-Toluidine | -CH₃ | -0.17 | 0.021 |

| Aniline | -H | 0.00 | 0.008 |

| p-Chloroaniline | -Cl | 0.23 | 0.002 |

| p-Nitroaniline | -NO₂ | 0.78 | 0.0001 |

This data is illustrative and based on general trends observed in SNAr reactions of substituted anilines.

Furthermore, studies on the continuous flow nitration of the related compound 4-fluoro-2-methoxyaniline have highlighted the distinction between kinetically controlled and mass-transfer-limited reaction regimes. acs.org At lower temperatures, the reaction rate is primarily dependent on the intrinsic kinetics of the chemical transformation. However, at higher temperatures and flow rates, the rate becomes limited by the transport of reactants to the reaction interface. acs.org This demonstrates that the reaction pathway and efficiency can be significantly influenced by the process conditions.

Elucidation of Catalytic Cycles

Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. Given the presence of a chloro-substituent, this compound is a potential substrate for these palladium-catalyzed transformations. The catalytic cycles for these reactions are well-established and provide a framework for understanding the transformation of this specific aniline derivative.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound. The generally accepted catalytic cycle involves three key steps:

Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex. wikipedia.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base. wikipedia.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond. wikipedia.org

A plausible catalytic cycle for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below.

Buchwald-Hartwig Amination:

This reaction forms a C-N bond between an aryl halide and an amine. The catalytic cycle is similar to the Suzuki-Miyaura coupling:

Oxidative Addition: A Pd(0) catalyst adds to the C-Cl bond of this compound.

Amine Coordination and Deprotonation: An amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex.

Reductive Elimination: The new C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

The efficiency of these catalytic cycles is highly dependent on the choice of ligand, base, and solvent. For electron-rich and sterically hindered substrates like this compound, specialized phosphine (B1218219) ligands are often required to promote the oxidative addition and reductive elimination steps.

Isolation and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. Techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are employed for this purpose. While no studies have reported the isolation of specific intermediates from reactions of this compound, insights can be drawn from related systems.

In the context of palladium-catalyzed cross-coupling reactions, key intermediates that could potentially be isolated and characterized include:

Oxidative Addition Adducts: These are the Pd(II) complexes formed after the initial reaction of the Pd(0) catalyst with the C-Cl bond of this compound.

Palladium Amide Complexes: In Buchwald-Hartwig amination, the intermediate formed after the coordination and deprotonation of the incoming amine could potentially be observed.

Meisenheimer Complexes: In SNAr reactions, these σ-adducts are key intermediates. While often transient, they can sometimes be observed spectroscopically under specific conditions.

For instance, in studies of other palladium-catalyzed reactions, stable palladacycle intermediates have been isolated and characterized, providing a "snapshot" of the catalytic cycle. Similarly, in certain SNAr reactions, the Meisenheimer complex can be stabilized and characterized, confirming the stepwise nature of the mechanism. The characterization of such intermediates for reactions involving this compound would provide definitive evidence for the operative reaction pathways.

Spectroscopic Characterization and Structural Elucidation of 5 Chloro 3 Fluoro 2 Methoxyaniline

Vibrational Spectroscopy

Vibrational spectroscopy is a key tool for identifying functional groups and understanding the bonding within a molecule. For 5-Chloro-3-fluoro-2-methoxyaniline, both FT-IR and FT-Raman spectroscopy have been employed to probe its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy and Characteristic Band Assignments

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different types of vibrations.

The FT-IR spectrum of this compound exhibits several characteristic bands that can be assigned to specific functional groups and vibrational modes. For instance, the N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations usually appear around 3000-3100 cm⁻¹. researchgate.net

The presence of the methoxy (B1213986) group (-OCH₃) gives rise to characteristic C-H stretching and bending vibrations. The C-O stretching vibration of the methoxy group is also a notable feature in the spectrum. The C-Cl and C-F stretching vibrations are expected at lower wavenumbers, typically in the fingerprint region of the spectrum. researchgate.net The precise positions of these bands can be influenced by the electronic effects of the substituents on the aromatic ring.

Table 1: Experimental FT-IR Characteristic Band Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3198, 3196 | C-H stretching |

Note: The data in this table is based on a similar compound, 5-chloro-ortho-methoxyaniline, and provides an illustrative example of expected vibrational frequencies. researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy and Vibrational Modes

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds.

In the FT-Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic ring are often prominent. The C-Cl and C-F stretching vibrations are also typically observable in the Raman spectrum. The vibrational modes of the amine and methoxy groups will also be present, providing a comprehensive vibrational profile of the molecule. researchgate.net

Table 2: Experimental FT-Raman Characteristic Band Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3245, 3242, 3240 | C-H stretching |

Note: This data is based on a similar compound, 5-chloro-ortho-methoxyaniline, and serves as an illustrative example of expected Raman shifts. researchgate.net

Normal Coordinate Analysis and Potential Energy Distributions

To gain a deeper understanding of the vibrational spectra, normal coordinate analysis (NCA) is often performed. This computational method relates the observed vibrational frequencies to the internal coordinates of the molecule (bond lengths, bond angles, and torsion angles). By calculating the potential energy distribution (PED), each normal mode of vibration can be assigned to specific internal coordinate motions. researchgate.net

For this compound, which is assumed to have C₁ point group symmetry, there are 48 normal modes of vibration. These can be classified into in-plane and out-of-plane vibrations. Theoretical calculations, often using Density Functional Theory (DFT), are used to predict the vibrational frequencies and PEDs. These theoretical results are then compared with the experimental FT-IR and FT-Raman data to validate the assignments and provide a detailed description of the molecular vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: Proton Chemical Shifts and Coupling Patterns

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its electronic environment. In this compound, the aromatic protons will appear in the downfield region of the spectrum, typically between 6.0 and 8.0 ppm. The exact chemical shifts are determined by the electron-donating and electron-withdrawing effects of the chloro, fluoro, methoxy, and amino substituents. google.com

The protons of the amino group (-NH₂) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of 3.5-4.0 ppm. google.com The coupling between adjacent protons (spin-spin coupling) provides information about the connectivity of the atoms. The coupling patterns (e.g., doublets, triplets, multiplets) of the aromatic protons can be used to determine the substitution pattern on the benzene (B151609) ring. google.comrsc.org

Table 3: ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 6.8 | m |

| Aromatic H | 6.55 | m |

| NH₂ | 5.3 | bs |

Note: This data is based on a similar compound and serves as an illustrative example. google.com 'm' denotes multiplet, 'bs' denotes broad singlet, and 's' denotes singlet.

¹³C NMR Spectroscopy: Carbon Chemical Shifts

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms.

In the ¹³C NMR spectrum of this compound, the aromatic carbons will appear in the downfield region, typically between 100 and 160 ppm. The carbon atom attached to the electronegative fluorine atom will show a large downfield shift and will also exhibit coupling with the ¹⁹F nucleus. Similarly, the carbon atom attached to the chlorine atom will be deshielded. The carbon atom of the methoxy group will appear in the upfield region of the spectrum, typically around 55-60 ppm. rsc.orgrsc.org The chemical shifts of the aromatic carbons provide valuable information about the electronic effects of the substituents on the ring.

Table 4: Illustrative ¹³C NMR Data for a Substituted Aniline (B41778)

| Carbon | Chemical Shift (ppm) |

|---|---|

| Ar-C | 152.22 |

| Ar-C | 142.48 |

| Ar-C | 139.71 |

| Ar-C | 128.62 |

| Ar-C | 127.58 |

| Ar-C | 127.19 |

| Ar-C | 114.94 |

| Ar-C | 114.15 |

Note: This data is for N-benzyl-4-methoxyaniline and is provided as a general example of expected chemical shift ranges for a substituted aniline. rsc.org

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for separating, identifying, and quantifying volatile and semi-volatile organic compounds. In a GC-MS analysis of this compound, the sample is first vaporized and separated based on its boiling point and polarity on a GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum serves as a chemical fingerprint. It will display a molecular ion (M⁺·) peak corresponding to the intact molecule's mass, and a series of fragment ion peaks resulting from the molecule's decomposition. uni-saarland.de The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, where the ³⁷Cl isotope gives a peak approximately one-third the intensity of the ³⁵Cl peak (M+2 peak). beilstein-journals.org The identity of the compound is confirmed by matching its retention time and mass spectrum against a certified reference standard. The technique is also used to assess purity by detecting and identifying any potential impurities or byproducts from the synthesis. rsc.orggoogle.com

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of the elemental formula of a molecule, as each element has a unique exact mass. uni-saarland.de Techniques like electrospray ionization (ESI) are often used, which typically generate the protonated molecule [M+H]⁺. nih.gov

For this compound, HRMS is used to confirm its molecular formula, C₇H₇ClFNO. The calculated exact mass can be compared to the experimentally measured value to provide unequivocal confirmation of the elemental composition. rsc.orgacs.org

Table 2: Calculated Exact Masses for this compound Isotopologues

| Ion Formula | Description | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₇H₇³⁵ClFNO]⁺ | Protonated Molecule [M+H]⁺ with ³⁵Cl | 176.0273 |

| [C₇H₇³⁷ClFNO]⁺ | Protonated Molecule [M+H]⁺ with ³⁷Cl | 178.0244 |

The measured HRMS value for the constitutional isomer 4-Chloro-2-fluoro-5-methoxyaniline was found to be 176.0271 for the [M+H]⁺ ion, which aligns perfectly with the calculated value of 176.0273 for the [C₇H₈NO³⁵ClF]⁺ formula. nih.gov A similar result would be expected for this compound.

For the analysis of target compounds in highly complex matrices, such as environmental or biological samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional GC. researchgate.netsepsolve.com In this technique, the sample is subjected to two independent separation stages using two different capillary columns connected by a modulator. jeol.com This results in a structured two-dimensional chromatogram with greatly increased peak capacity and improved signal-to-noise ratios. sepsolve.com

When coupled with a quadrupole mass spectrometer (qMS), GCxGC-qMS can effectively resolve the analyte of interest from co-eluting matrix components that would interfere with detection in a standard one-dimensional GC-MS analysis. researchgate.netubbcluj.ro This is particularly useful for the trace analysis of halogenated amines in challenging sample types. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While solution-state NMR provides information on the averaged structure and connectivity, a single-crystal X-ray diffraction study of this compound would provide a wealth of data about its solid-state conformation.

If a suitable single crystal of the compound can be grown, the analysis would yield exact bond lengths, bond angles, and torsion angles. nih.gov For substituted anilines, key structural parameters of interest include the C-N bond length, which indicates the degree of partial π-bonding character between the nitrogen lone pair and the aromatic ring, and the pyramidalization of the amino group. wikipedia.orgresearchgate.net The crystal structure would also reveal the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the amino group (N-H···O or N-H···N) and other weaker interactions like halogen bonds or π-π stacking. nih.govrsc.org This information is fundamental to understanding the physical properties of the compound in its solid form.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Comprehensive searches for experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for the specific compound this compound have yielded no direct research findings or published spectra. While theoretical studies and experimental data are available for structurally related compounds, such as other substituted anilines, this information is not directly applicable to the unique electronic environment of this compound.

The electronic absorption spectrum of an aromatic compound like this compound is determined by the electronic transitions between molecular orbitals. For substituted anilines, these transitions are typically of the π→π* and n→π* type. The π→π* transitions, which are generally of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring. The n→π* transitions, which are typically of lower intensity, involve the excitation of a non-bonding electron from the nitrogen atom of the amino group to a π* antibonding orbital of the ring.

The specific wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorptions are highly sensitive to the nature and position of substituents on the benzene ring. In the case of this compound, the presence of a chloro, a fluoro, and a methoxy group, in addition to the amino group, would significantly influence the energies of the molecular orbitals and thus the characteristics of the UV-Vis spectrum. Each substituent can exert electronic effects (both inductive and resonance) that shift the absorption bands to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

Furthermore, the choice of solvent can induce shifts in the absorption maxima, a phenomenon known as solvatochromism. researchgate.netbohrium.combeilstein-journals.orgsigmaaldrich.comgoogle.com The polarity of the solvent can differentially stabilize the ground and excited states of the molecule, thereby altering the energy of the electronic transitions.

Without experimental data for this compound, a detailed analysis of its electronic transitions and a corresponding data table cannot be provided at this time. Theoretical calculations could offer predictions of the UV-Vis spectrum, but these would require computational studies that are beyond the scope of this literature search. A theoretical investigation on the related compound 5-chloro-ortho-methoxyaniline did report calculated electronic excitation energies, but experimental validation is crucial.

Further empirical research, involving the measurement of the UV-Vis spectrum of this compound in various solvents, is necessary to fully characterize its electronic properties.

Computational and Theoretical Studies of 5 Chloro 3 Fluoro 2 Methoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights where experimental data may be challenging to obtain. For a polysubstituted aniline (B41778) like 5-Chloro-3-fluoro-2-methoxyaniline, these methods can elucidate the complex interplay of electronic and steric effects imparted by the chloro, fluoro, methoxy (B1213986), and amino substituents on the benzene (B151609) ring.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed for its favorable balance of accuracy and computational cost in predicting molecular properties such as geometry, electronic distribution, and spectroscopic parameters. researchgate.netpku.edu.cn Studies on analogous compounds, such as 5-chloro-2-methoxyaniline (B1222851), have successfully utilized DFT methods, commonly with the B3LYP functional, to achieve results in good agreement with experimental data. researchgate.net

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as the global minimum energy conformation. For this compound, this involves analyzing the rotational barriers of the methoxy (-OCH₃) and amino (-NH₂) groups. By performing a potential energy surface scan, different conformers are identified, and their energies are calculated to find the most stable structure.

In a related study on 5-chloro-2-methoxyaniline, DFT calculations were used to optimize the molecular geometry and identify the structure with the global minimum energy. researchgate.net A similar approach for this compound would reveal the preferred orientation of the substituents, which is crucial for understanding its reactivity and intermolecular interactions. The optimized structure provides key parameters like bond lengths and angles.

Table 1: Conceptual Optimized Geometrical Parameters for this compound This table illustrates the type of data obtained from a DFT geometry optimization. Specific values for this exact compound require a dedicated computational study.

| Parameter | Bond | Expected Length (Å) | Parameter | Angle | Expected Angle (°) |

| Bond Length | C-NH₂ | ~1.40 | Bond Angle | C-C-N | ~120 |

| Bond Length | C-OCH₃ | ~1.37 | Bond Angle | C-O-C | ~118 |

| Bond Length | C-F | ~1.35 | Dihedral Angle | C-C-O-C | Varies |

| Bond Length | C-Cl | ~1.74 | Dihedral Angle | C-C-N-H | Varies |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity.

Table 2: Conceptual Frontier Molecular Orbital Data This table shows the kind of data generated from an FMO analysis. Values are illustrative.

| Parameter | Description | Expected Energy (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.0 to 5.0 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. pku.edu.cn The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack. Blue regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential (red) around the electronegative fluorine, oxygen, and chlorine atoms, as well as on the nitrogen of the amino group due to its lone pair. The aromatic protons and the hydrogen atoms of the amino group would exhibit a positive potential (blue/green). Such an analysis helps in understanding non-covalent interactions and the preferred sites for chemical reactions. researchgate.net

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. researchgate.net

This analysis allows for the assignment of specific vibrational modes (stretching, bending, torsion) to the observed peaks in experimental FT-IR and FT-Raman spectra. For this compound, this would involve identifying the characteristic frequencies for N-H, C-H, C-O, C-F, and C-Cl bonds. A detailed study on 5-chloro-2-methoxyaniline provided assignments for its 48 normal modes of vibration. researchgate.net

Table 3: Selected Conceptual Vibrational Frequencies and Assignments This table illustrates typical assignments from a vibrational analysis. Wavenumbers are conceptual.

| Assignment | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| ν(N-H) | Asymmetric/Symmetric Stretch | 3400 - 3500 |

| ν(C-H) | Aromatic Stretch | 3000 - 3100 |

| ν(C-O-C) | Asymmetric Stretch | 1240 - 1280 |

| ν(C-F) | Stretch | 1100 - 1250 |

| ν(C-Cl) | Stretch | 650 - 800 |

| δ(NH₂) | Scissoring | 1600 - 1650 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for molecular structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.net

Theoretical calculations can predict the shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard reference like Tetramethylsilane (TMS). For this compound, GIAO calculations would predict the chemical shifts for the aromatic protons, the amino protons, and the methoxy protons, as well as for each unique carbon atom in the molecule. These predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. A study on the analogue 5-chloro-2-methoxyaniline showed good correlation between GIAO-predicted and experimental chemical shifts. researchgate.net

Table 4: Conceptual ¹³C and ¹H NMR Chemical Shift Predictions (GIAO) This table illustrates the type of data generated from GIAO calculations. Chemical shifts (δ) are in ppm relative to TMS.

| Atom Type | Position | Expected ¹³C Shift (ppm) | Atom Type | Position | Expected ¹H Shift (ppm) |

| C-NH₂ | C2 | ~140-145 | Aromatic-H | H4, H6 | ~6.5-7.0 |

| C-OCH₃ | C1 | ~145-150 | NH₂ | - | ~3.5-4.5 (broad) |

| C-F | C3 | ~150-160 (J_CF) | OCH₃ | - | ~3.8-4.0 |

| C-Cl | C5 | ~115-125 | |||

| Aromatic C-H | C4, C6 | ~110-120 | |||

| Methoxy C | -OCH₃ | ~55-60 |

Ab Initio Methods for Electronic Properties

Ab initio quantum chemistry methods are foundational for predicting the electronic properties of a molecule from first principles, without reliance on experimental data. For this compound, these calculations would typically be performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.

A typical study would involve optimizing the molecular geometry of the compound to find its most stable three-dimensional structure. Following optimization, a frequency calculation is usually performed to confirm that the structure is a true energy minimum. From this stable geometry, a variety of electronic properties can be calculated.

A key area of investigation is the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability; a smaller gap generally indicates higher reactivity and polarizability. researchgate.net

For the analogous compound 5-Chloro-2-methoxyaniline (5COMA) , DFT calculations using the B3LYP functional and a 6-311G** basis set have been performed to determine these properties. researchgate.net Such calculations yield values for HOMO-LUMO energies, ionization potential, electron affinity, and global reactivity descriptors like electronegativity, chemical hardness, and softness. researchgate.netresearchgate.net Similar computations for this compound would reveal how the addition of a fluorine atom at the C3 position alters the electronic charge distribution and reactivity compared to 5COMA.

Table 1: Illustrative Electronic Properties Calculated for the Analogous Compound 5-Chloro-2-methoxyaniline (5COMA) using DFT/B3LYP

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -5.39 | eV |

| LUMO Energy | -0.81 | eV |

| HOMO-LUMO Gap (ΔE) | 4.58 | eV |

| Ionization Potential (I) | 5.39 | eV |

| Electron Affinity (A) | 0.81 | eV |

| Electronegativity (χ) | 3.10 | eV |

| Chemical Hardness (η) | 2.29 | eV |

Source: Based on data from theoretical investigations of 5-Chloro-2-methoxyaniline. researchgate.net

Advanced Computational Modeling

Beyond static electronic properties, advanced computational models can explore the dynamic behavior and specific functional properties of this compound.

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. sigmaaldrich.com For a flexible molecule like this compound, which has a rotatable methoxy and amino group, MD simulations can explore its conformational landscape. sigmaaldrich.com

An MD simulation would model the interactions between the atoms of the molecule and, if applicable, with surrounding solvent molecules. By solving Newton's equations of motion, the simulation generates a trajectory that describes how the positions and velocities of the atoms evolve. Analyzing this trajectory allows researchers to identify the most stable conformations, the energy barriers between them, and how the molecule interacts with its environment. sigmaaldrich.com Such simulations are crucial for understanding how the molecule might bind to a biological target, such as an enzyme or receptor. While specific MD studies on this compound are not published, the technique is widely applied to understand the behavior of small molecules in biological systems. sigmaaldrich.com

Theoretical Investigations of Non-Linear Optical (NLO) Properties

Materials with significant Non-Linear Optical (NLO) properties are valuable for modern technologies like telecommunications and optical data storage. acs.org Computational chemistry can predict the NLO response of a molecule, guiding the synthesis of new materials. euroasiapub.org The NLO properties of substituted anilines are of interest because the interaction between the electron-donating amino group and electron-withdrawing substituents can lead to a large change in dipole moment upon excitation, a key requirement for NLO activity.

The key indicator of a molecule's potential for second-order NLO applications is the first hyperpolarizability (β). euroasiapub.org A large β value suggests a strong NLO response. Calculations are typically performed using DFT with a suitable basis set, and the results are often compared to a standard NLO material like urea (B33335) to gauge their relative magnitude.

Theoretical studies on 5-Chloro-2-methoxyaniline (5COMA) have calculated its first hyperpolarizability. researchgate.net The total hyperpolarizability (β₀) was found to be significantly larger than that of urea, suggesting it has potential as an NLO material. A similar investigation into this compound would be necessary to determine if the addition of the electronegative fluorine atom enhances or diminishes this property.

Table 2: Illustrative NLO Properties Calculated for the Analogous Compound 5-Chloro-2-methoxyaniline (5COMA)

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 2.15 | Debye |

| Mean Polarizability (α) | 1.48 x 10⁻²³ | esu |

| First Hyperpolarizability (β₀) | 4.37 x 10⁻³⁰ | esu |

Source: Based on data from theoretical investigations of 5-Chloro-2-methoxyaniline. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies (theoretical aspects of chemical properties)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used extensively in drug discovery and materials science to correlate the chemical structure of a compound with its physical properties or biological activity. nih.govmdpi.com

For this compound, a theoretical QSAR study would involve calculating a set of molecular descriptors that quantify its physicochemical properties. These descriptors can include:

Electronic properties: Dipole moment, HOMO/LUMO energies, and atomic charges.

Steric properties: Molecular volume, surface area, and specific shape indices.

Hydrophobicity: The logarithm of the partition coefficient (log P), which measures how a compound distributes between an oily and an aqueous phase. ambeed.com

Topological properties: Indices that describe molecular size, shape, and degree of branching.

Once calculated, these descriptors for a series of related molecules can be used to build a mathematical model that predicts a specific activity, such as enzyme inhibition or toxicity. nih.gov For example, the lipophilicity (log P) and polarizability are known to be important factors in how a molecule interacts with biological systems. ambeed.com

While no specific QSAR models involving this compound have been published, its calculated descriptors could be used to predict its activity based on existing models for similar classes of compounds. This predictive power is a cornerstone of modern chemical design, allowing for the virtual screening of new compounds before they are synthesized.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Chloro-2-methoxyaniline (5COMA) |

Computational Approaches to Substituent Effects on Chemical Properties

The chemical characteristics of an aniline derivative are profoundly influenced by the nature and position of substituents on the aromatic ring. In this compound, the interplay between two electron-withdrawing halogens (chloro and fluoro) and an electron-donating methoxy group creates a unique electronic environment. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting these effects. physchemres.orgresearchgate.net

Theoretical studies on substituted anilines reveal that substituents significantly alter the molecule's geometry, electronic distribution, and reactivity. acs.orgjournaleras.com Electron-withdrawing groups, such as fluorine and chlorine, decrease the electron density on the aniline's nitrogen atom. journaleras.com This reduction in basicity affects properties like the molecule's oxidation potential and its pKa value. journaleras.comrsc.org Conversely, the methoxy group, particularly from the ortho position, is electron-donating through resonance, which can counteract the inductive withdrawal of the halogens. rsc.org

Quantum chemical calculations can quantify these effects by determining key parameters:

Atomic Charges and Electrostatic Potential: Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution across the molecule. journaleras.com These calculations show how the electronegative halogens pull electron density from the ring, while the methoxy group donates it, creating specific regions of positive and negative potential that dictate intermolecular interactions.

Geometric Parameters: Optimization calculations predict bond lengths and angles. For instance, the attachment of different substituents can alter the C-N bond length and the pyramidalization of the amino group, which in turn affects the molecule's physicochemical properties. journaleras.comnih.gov

The combined influence of the chloro, fluoro, and methoxy groups on the aniline scaffold is summarized below.

| Substituent | Position | Electronic Effect | Predicted Impact on Aniline Ring |

|---|---|---|---|

| -Cl (Chloro) | 5 | Inductively withdrawing, weakly deactivating | Decreases electron density and basicity of the amino group. |

| -F (Fluoro) | 3 | Strongly inductively withdrawing, weakly deactivating | Significantly decreases electron density and basicity; may influence ring planarity. nih.gov |

| -OCH₃ (Methoxy) | 2 | Inductively withdrawing, strongly donating by resonance; activating | Increases electron density at ortho and para positions, counteracting halogen effects; may decrease oxidation potential. rsc.org |

Ligand-Based and Receptor-Based Modeling for Chemical Transformation Efficacy

Beyond understanding its fundamental properties, computational modeling can predict the utility of this compound as a building block in more complex chemical structures, particularly those with targeted biological activity. Ligand-based and receptor-based approaches are two pillars of such predictive modeling.

Ligand-based modeling focuses on the molecule itself and its analogs to derive structure-activity relationships (SAR). frontiersin.org This approach is valuable when the three-dimensional structure of the biological target (like an enzyme or receptor) is unknown. By analyzing a series of related compounds, computational models can identify the key structural features—or pharmacophores—responsible for a desired outcome. For aniline derivatives, this involves correlating specific substitution patterns with observed efficacy. For example, studies on kinase inhibitors have shown that the precise placement of halogen atoms on the aniline ring can determine whether the final compound is susceptible to efflux by proteins like P-gp, a key mechanism of multidrug resistance. nih.gov A 3-chloro-2-fluoroanilino substitution was found to evade this efflux, demonstrating how subtle electronic and steric changes, predictable by computation, govern biological efficacy. nih.gov

Receptor-based modeling , also known as structure-based drug design, relies on the known 3D structure of a target receptor. mdpi.com Using molecular docking simulations, researchers can virtually place this compound, or a larger molecule containing it, into the binding site of a receptor. ewha.ac.krresearchgate.net These simulations calculate the binding affinity and predict the orientation of the ligand within the active site. This allows for the rational design of molecules that fit perfectly, maximizing desired interactions (e.g., hydrogen bonds, hydrophobic interactions) and minimizing steric clashes. For instance, in the design of adenosine (B11128) receptor ligands, aniline derivatives are docked into homology models of the receptor to predict binding affinity and selectivity, guiding which derivatives should be synthesized for optimal performance. mdpi.comewha.ac.kr This approach allows for the efficient screening of virtual libraries, prioritizing synthetic efforts on compounds most likely to succeed.

The table below outlines the core differences and applications of these two modeling strategies in the context of evaluating a chemical building block like this compound.

| Modeling Approach | Core Principle | Primary Requirement | Application for Transformation Efficacy |

|---|---|---|---|

| Ligand-Based Modeling | Analyzes a set of molecules with known activities to find common structural features (pharmacophores). frontiersin.org | A dataset of active and inactive molecules. | Predicting if the substituent pattern of this compound contributes favorably to the activity of a target compound series. |

| Receptor-Based Modeling | Simulates the interaction between a ligand and the 3D structure of its biological target. mdpi.com | A high-resolution 3D structure of the target receptor (from X-ray crystallography, NMR, or homology modeling). ewha.ac.kr | Designing a novel molecule incorporating the aniline moiety to optimally fit and bind to a specific enzyme or receptor active site. |

Applications and Importance of 5 Chloro 3 Fluoro 2 Methoxyaniline As a Synthetic Intermediate

Precursor in Pharmaceutical Research and Development